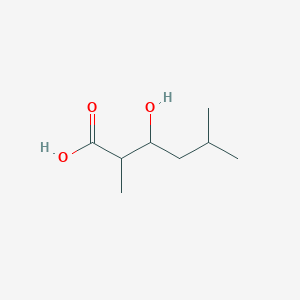

3-Hydroxy-2,5-dimethylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2,5-dimethylhexanoic acid is a chemical compound with the CAS Number: 847997-41-5 . It has a molecular weight of 160.21 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves key steps such as Evans’ asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

3-Hydroxy-2,5-dimethylhexanoic acid and related compounds have been a focus in chemical synthesis research. For instance, studies have shown methods for synthesizing various derivatives of hydroxyhexanoic acids. These include efficient diastereoselective syntheses for specific configurations of amino-hydroxyhexanoic acids, which are valuable in the synthesis of complex organic molecules (Ohtaka et al., 2013), and the creation of Schiff's bases derived from lysine and aromatic aldehydes, which have applications as corrosion inhibitors (Gupta et al., 2016).

Biosynthetic Pathways and Biotechnology

In the field of biotechnology, research has explored the biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters accumulated in numerous bacteria. These PHAs, including derivatives of hydroxyhexanoic acids, have applications in fine chemicals, pharmaceuticals, and the medical industry due to their chiral nature (Ren et al., 2005). Additionally, studies on Halomonas bluephagenesis, a bacterium engineered for PHA synthesis, demonstrate the production of functional PHAs, including those containing hydroxyhexanoic acid monomers, for applications ranging from materials to medicines (Yu et al., 2020).

Material Science and Engineering

In material science, research has been conducted on the use of hydroxyalkanoates, including hydroxyhexanoic acid derivatives, in scaffold materials for tissue engineering. This includes the differentiation of human bone marrow mesenchymal stem cells into nerve cells using scaffolds made from terpolyesters of hydroxyalkanoates (Wang et al., 2010). The behavior of rat tooth germ cells on membranes made from copolymers of hydroxyvalerate and hydroxyhexanoate has also been studied, highlighting their potential in dental tissue regeneration (Chen et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-hydroxy-2,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXUDLCCHUMCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)